molecular formula C19H27NO B11838188 8-Quinolinol, 5-decyl- CAS No. 88559-40-4

8-Quinolinol, 5-decyl-

Cat. No.: B11838188
CAS No.: 88559-40-4
M. Wt: 285.4 g/mol
InChI Key: NJCALIDDXSNFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinol, 5-decyl- is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties and wide range of applications in various fields. This compound features a decyl group attached to the quinoline ring, enhancing its hydrophobicity and potentially altering its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinol, 5-decyl- typically involves the alkylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 8-Quinolinol, 5-decyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinol, 5-decyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Quinolinol, 5-decyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Quinolinol, 5-decyl- involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms, leading to their death. In cancer research, it targets cancer stem cells by interfering with their proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolinol, 5-decyl- is unique due to its long hydrophobic decyl chain, which enhances its lipophilicity and potentially its ability to interact with lipid membranes. This property may improve its efficacy in biological applications compared to other derivatives .

Properties

CAS No.

88559-40-4

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

5-decylquinolin-8-ol

InChI

InChI=1S/C19H27NO/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(21)19-17(16)12-10-15-20-19/h10,12-15,21H,2-9,11H2,1H3

InChI Key

NJCALIDDXSNFEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.